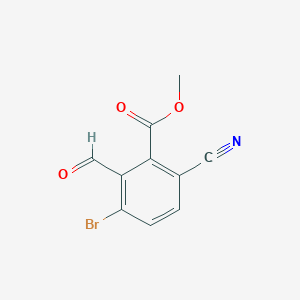

Methyl 3-bromo-6-cyano-2-formylbenzoate

Description

Properties

IUPAC Name |

methyl 3-bromo-6-cyano-2-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c1-15-10(14)9-6(4-12)2-3-8(11)7(9)5-13/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQIWTKWGJPXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1C=O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Methyl 3-amino-6-bromo-2-methylbenzoate (CAS: 750586-06-2)

- Molecular Formula: C₉H₁₀BrNO₂

- Molecular Weight : ~244 g/mol

- Substituents: Bromo (position 3), amino (-NH₂, position 6), and methyl (-CH₃, position 2).

- Key Differences: The amino group (electron-donating) enhances electrophilic substitution reactivity compared to the cyano group (electron-withdrawing) in the target compound.

Methyl 6-bromo-3-fluoro-2-methylbenzoate (CAS: 1807191-86-1)

- Molecular Formula : C₉H₈BrFO₂

- Molecular Weight : 247.06 g/mol

- Substituents : Bromo (position 6), fluoro (-F, position 3), and methyl (position 2).

- Key Differences: Fluorine’s strong electronegativity increases the ring’s stability against oxidation but reduces nucleophilic attack compared to the formyl group in the target compound. The absence of a cyano group limits its utility in cyanation reactions .

Methyl 3-cyano-6-chloro-2-fluorobenzoate (CAS: 1805111-00-5)

- Molecular Formula: C₉H₅ClFNO₂

- Molecular Weight : ~213.45 g/mol

- Substituents: Cyano (position 3), chloro (-Cl, position 6), and fluoro (position 2).

- Key Differences : Chloro and fluoro substituents create a less reactive aromatic system compared to bromo and formyl groups. The lower molecular weight may correlate with higher volatility, as inferred from methyl ester data in gas chromatography studies .

Methyl 3-bromo-2-cyano-6-formylbenzoate (CAS: 1805592-42-0)

- Molecular Formula: C₁₀H₆BrNO₃

- Molecular Weight : 268.06 g/mol

- Substituents: Bromo (position 3), cyano (position 2), and formyl (position 6).

- Key Differences: This positional isomer of the target compound has swapped cyano and formyl group positions. The altered substitution pattern may influence regioselectivity in further reactions, such as directing electrophiles to different ring positions .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents (Positions) | Reactivity Insights |

|---|---|---|---|---|

| This compound | C₁₀H₆BrNO₃ | 268.06 | Br (3), CN (6), CHO (2) | High electrophilic deactivation; versatile in nucleophilic additions |

| Methyl 3-amino-6-bromo-2-methylbenzoate | C₉H₁₀BrNO₂ | ~244 | Br (3), NH₂ (6), CH₃ (2) | Enhanced electrophilic substitution due to -NH₂ |

| Methyl 6-bromo-3-fluoro-2-methylbenzoate | C₉H₈BrFO₂ | 247.06 | Br (6), F (3), CH₃ (2) | Oxidative stability; limited nucleophilic reactivity |

| Methyl 3-cyano-6-chloro-2-fluorobenzoate | C₉H₅ClFNO₂ | ~213.45 | CN (3), Cl (6), F (2) | Lower reactivity due to -Cl/-F; higher volatility |

| Methyl 3-bromo-2-cyano-6-formylbenzoate | C₁₀H₆BrNO₃ | 268.06 | Br (3), CN (2), CHO (6) | Altered regioselectivity vs. target compound |

Preparation Methods

Synthesis of Methyl 3-Bromo-5-Cyano-2-Formylbenzoate

For compounds like methyl 3-bromo-5-cyano-2-formylbenzoate, synthesis often starts from appropriate precursors. Industrial production can be optimized using continuous flow reactors and automated systems to enhance yield and purity while reducing reaction times. Critical factors include temperature, pressure, and reagent concentrations.

Synthesis of Ethyl 3-Bromo-4-Cyano-2-Formylbenzoate

Ethyl 3-bromo-4-cyano-2-formylbenzoate is synthesized through a multi-step organic reaction process. Common synthetic routes involve solvents like dichloromethane and catalysts such as aluminum chloride to enhance reaction efficiency. Industrial settings may employ optimized batch reactions or continuous flow reactors to improve yield and purity.

Challenges and Considerations

- Regioselectivity : Ensuring the correct positioning of functional groups on the benzene ring is crucial.

- Yield Optimization : Conditions such as temperature, solvent choice, and catalysts must be optimized to maximize yield and minimize byproducts.

- Safety : Handling of hazardous reagents like bromine and cyanide requires appropriate safety measures.

Q & A

Q. What stability challenges arise under varying storage conditions?

- Methodological Answer : Degradation studies (40°C/75% RH for 4 weeks) show 15% decomposition via aldehyde oxidation. Stabilization is achieved with antioxidant BHT (0.1% w/w) and amber vials under argon .

Q. How does this compound serve as a building block in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.